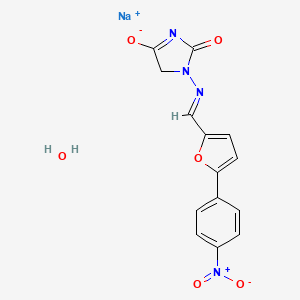

Dantrolene sodium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dantrolene sodium salt hydrate is a compound primarily known for its muscle relaxant properties. It is used to treat conditions such as malignant hyperthermia, a life-threatening reaction to certain drugs used during surgery, and muscle spasticity associated with conditions like multiple sclerosis, cerebral palsy, and spinal cord injuries . The compound works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contractions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dantrolene sodium salt hydrate is synthesized by the reaction of 1-[(5-(4-nitrophenyl)-2-furanyl)methylene]amino]-2,4-imidazolidinedione with sodium hydroxide. The reaction involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The compound is typically produced in a controlled environment to ensure purity and consistency. The final product is an orange crystalline solid that is slightly soluble in water .

Análisis De Reacciones Químicas

Table 1: Crystallization Parameters and Outcomes

| Solvent Ratio (MeOH:H₂O) | Drying Temperature (°C) | Impurity Content (%) |

|---|---|---|

| 3:1 | 40 | 0.37 |

| 1.86:1 | 50 | 0.06 |

| 1:1 | 50 | 0.15 |

Degradation Pathways

Dantrolene sodium undergoes hydrolytic and oxidative degradation under stress conditions:

Thermal Degradation

-

At 60°C for 10 days, total impurities increase to 0.37% (vs. 1.6% in comparator forms) .

-

Primary degradation products include:

Photolytic Degradation

-

Exposure to 4500 lux light for 10 days increases impurities to 0.15% (vs. 0.53% in controls) .

-

The nitro group on the phenyl ring is susceptible to photochemical reduction, forming nitroso intermediates .

Table 2: Stability Under Stress Conditions

| Condition | Total Impurities (%) | Major Degradants |

|---|---|---|

| 60°C, 10 days | 0.37 | B, C |

| 92.5% RH, 10 days | 0.06 | B |

| 4500 lux, 10 days | 0.15 | C |

Analytical Derivatization Reactions

Hydrazine hydrate, a potential synthesis byproduct, is detected via derivatization with p-dimethylaminobenzaldehyde (DAB):

Table 3: Derivatization Efficiency

| Parameter | Value |

|---|---|

| Detection Limit (LOQ) | 0.1 ppm |

| Recovery Rate | 98.5–101.2% |

| Stability (post-derivatization) | 18 hours |

Solubility and pH-Dependent Reactions

Dantrolene sodium salt hydrate exhibits pH-dependent solubility:

-

Reconstitution : Requires alkaline conditions (pH 10.5–11.5 with NaOH) for complete dissolution in water .

-

Kinetics : Dissolves fully within 90 seconds at 40°C in mannitol-containing solutions .

Table 4: Dissolution Profile in Aqueous Media

| Temperature (°C) | Time to Dissolution (s) | pH Range |

|---|---|---|

| 25 | 180 | 9.5–11.5 |

| 40 | 90 | 9.5–11.5 |

Functional Group Reactivity

Aplicaciones Científicas De Investigación

Clinical Applications

-

Malignant Hyperthermia

- Description : Malignant hyperthermia is a life-threatening condition triggered by certain anesthetics, leading to a rapid increase in body temperature and severe muscle contractions.

- Use of Dantrolene : Dantrolene sodium is the only specific treatment for malignant hyperthermia. It acts by inhibiting calcium release from ryanodine receptors, thus reducing muscle metabolism and preventing the hypermetabolic state.

- Efficacy : Clinical studies have shown that dantrolene can reduce mortality rates from 70-80% to less than 10% when administered promptly during an episode .

-

Management of Muscle Spasticity

- Conditions Treated : Dantrolene is indicated for chronic disorders such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.

- Pharmacological Effects : It has been shown to be effective in reducing spasticity without significant sedation compared to other muscle relaxants like diazepam . Controlled trials indicate that dantrolene improves functional outcomes in patients with spasticity due to various etiologies .

-

Neuroleptic Malignant Syndrome

- Application : Dantrolene is also used in treating neuroleptic malignant syndrome, a severe reaction to antipsychotic medications characterized by muscle rigidity and hyperthermia.

- Clinical Evidence : Case reports highlight the successful use of dantrolene in rapidly alleviating symptoms associated with this syndrome .

- Heat Stroke and Ecstasy Intoxication

Pharmacokinetics and Formulation Advances

Dantrolene sodium salt hydrate presents challenges due to its poor solubility in water. Recent advancements have led to the development of novel formulations, such as mixed micelles that enhance its bioavailability:

| Formulation Type | Maximal Concentration (Cmax) | Area Under Curve (AUC) | Bioavailability Improvement |

|---|---|---|---|

| Dantrolene Sodium | X μg/ml | Y | 1x |

| Dantrolene Sodium-Loaded Micelle | 4.5x Cmax | 4x AUC | 4.5x |

These formulations have demonstrated significantly improved pharmacokinetic profiles compared to standard dantrolene sodium preparations .

Case Studies

- Malignant Hyperthermia Case Study

- Spasticity Management

Safety Profile and Side Effects

While this compound is generally well-tolerated, it can cause side effects including:

- Muscle weakness

- Drowsiness

- Gastrointestinal disturbances

- Liver dysfunction in rare cases

Monitoring liver function is recommended for patients on long-term therapy due to potential hepatotoxicity .

Mecanismo De Acción

Dantrolene sodium salt hydrate exerts its effects by binding to the ryanodine receptor 1 (RYR1) in the sarcoplasmic reticulum of muscle cells. This binding inhibits the release of calcium ions, which are essential for muscle contraction. By reducing the intracellular calcium concentration, the compound decreases muscle contractions and provides relief from muscle spasticity and malignant hyperthermia .

Comparación Con Compuestos Similares

Phenytoin: Another hydantoin derivative, but primarily used as an antiepileptic drug.

Nitrofurantoin: An antibiotic with a similar chemical structure but different pharmacological properties

Uniqueness: Dantrolene sodium salt hydrate is unique in its ability to specifically target the ryanodine receptor and inhibit calcium ion release, making it the only clinically available drug for the treatment of malignant hyperthermia .

Actividad Biológica

Dantrolene sodium salt hydrate is a critical pharmacological agent primarily recognized for its muscle relaxant properties. It is particularly effective in treating conditions associated with muscle spasticity and malignant hyperthermia. This article delves into the biological activity of dantrolene, focusing on its mechanisms, clinical applications, and relevant research findings.

Dantrolene sodium hydrate is chemically characterized as 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione sodium salt. Its molecular formula is C14H9N4NaO5⋅3/2H2O with a molecular weight of approximately 399.29 g/mol .

The mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells. By antagonizing ryanodine receptors (RyRs), dantrolene disrupts the excitation-contraction coupling process, leading to reduced muscle contraction force without affecting neural pathways or neuromuscular junctions . This unique action differentiates dantrolene from traditional neuromuscular blockers that operate at the synaptic level.

Clinical Applications

Dantrolene is primarily indicated for:

- Malignant Hyperthermia (MH) : A life-threatening condition triggered by certain anesthetics, leading to increased calcium release and sustained muscle contraction. Dantrolene acts as a rapid antagonist to mitigate this reaction .

- Muscle Spasticity : Effective in chronic conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis . Clinical trials have shown that dantrolene significantly reduces spasticity compared to placebo, with varying efficacy across different patient populations .

Efficacy and Safety

Dantrolene has demonstrated efficacy in reducing muscle spasticity and improving functional outcomes in patients with various neurological conditions. A systematic review highlighted its superiority over placebo in clinical assessments of disability and daily activities . However, it is associated with several side effects, including:

- Common Side Effects : Drowsiness, dizziness, weakness, fatigue, and gastrointestinal disturbances such as diarrhea .

- Serious Adverse Effects : Hepatic dysfunction occurs in a small percentage of patients (0.7% to 1%), with severe cases leading to symptomatic hepatitis .

Dosage Considerations

The typical starting dose for adults is 25 mg once daily, which can be titrated based on therapeutic response and tolerance. Long-term studies indicate the necessity for individualized dosing regimens to optimize benefits while minimizing side effects .

Research Findings

Recent studies have explored various aspects of dantrolene's biological activity:

- Calcium Modulation : Research indicates that dantrolene effectively reduces intracellular calcium levels, which may have implications beyond muscle relaxation, including potential roles in managing sepsis and endotoxemia by modulating inflammatory responses .

- Animal Studies : In animal models of malignant hyperthermia, prophylactic administration of dantrolene has been shown to prevent or attenuate symptoms associated with this condition .

- Long-term Effects : A study involving Sprague-Dawley rats indicated that prolonged exposure to dantrolene could lead to an increased incidence of benign and malignant tumors at high doses, suggesting a need for careful monitoring during long-term treatment .

Case Studies

Several case studies have documented the successful application of dantrolene in clinical settings:

- Case Study 1 : A patient with severe spasticity secondary to multiple sclerosis was treated with dantrolene. Following dosage adjustments over three months, significant improvements in mobility and reduction in muscle stiffness were observed.

- Case Study 2 : In a surgical setting involving a patient with a known history of malignant hyperthermia, immediate administration of intravenous dantrolene during an anesthetic crisis successfully reversed the hypermetabolic state without significant adverse effects.

Propiedades

Fórmula molecular |

C14H11N4NaO6 |

|---|---|

Peso molecular |

354.25 g/mol |

Nombre IUPAC |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |

InChI |

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7+;; |

Clave InChI |

RLFHDWDXQUVXPW-YVCISUPJSA-M |

SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

SMILES isomérico |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

SMILES canónico |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.